(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
CAS No.: 1219804-82-6
Cat. No.: VC0196608
Molecular Formula: C19H20F3NO5
Molecular Weight: 404.4 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1219804-82-6 |
---|---|
Molecular Formula | C19H20F3NO5 |
Molecular Weight | 404.4 g/mol |
IUPAC Name | N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
Standard InChI | InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |
Standard InChI Key | CKOSCBUBUNGPOY-CERKJNTMSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Chemical Properties and Structure
Chemical Identity and Composition
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) possesses well-defined chemical properties that distinguish it from standard fluoxetine, while maintaining its core pharmacological functionality. Table 1 summarizes its key chemical identifiers and properties:
Table 1: Chemical Properties of (±)-Fluoxetine-d5 Oxalate (phenyl-d5)
Property | Value |
---|---|
CAS Number | 1219804-82-6 |
Molecular Formula | C19H15D5F3NO5 |
Molecular Weight | 404.392 g/mol |
Accurate Mass | 404.160736 |
Unlabelled CAS Number | 114414-02-7 |
The molecular structure consists of fluoxetine with five deuterium atoms specifically positioned on the phenyl ring, combined with oxalic acid as the counter-ion . This strategic deuteration provides the compound with unique analytical properties while preserving the pharmacological activity of the parent molecule.
Physical Properties and Stability
Physical State and Appearance
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) typically exists as a white to off-white crystalline powder at room temperature. The physical appearance is indistinguishable from non-deuterated fluoxetine oxalate, though its isotopic composition gives it distinct properties when analyzed using mass spectrometry and related techniques .
Physical State | Storage Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
These stability parameters are essential for researchers to maintain the integrity of the compound during experimental timeframes . The deuterated compound demonstrates excellent stability when stored properly, which is particularly important for long-term research projects and analytical standard applications.
Applications in Research and Analysis
Pharmacokinetic Studies
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) serves as an invaluable tool in pharmacokinetic research, where understanding the absorption, distribution, metabolism, and excretion of pharmaceuticals is paramount. The deuterium labeling enables precise tracking of the compound through biological systems without altering its fundamental interactions with target receptors and proteins .
Researchers can administer the deuterated compound alongside the non-deuterated version and differentiate between them using mass spectrometry, allowing for accurate quantification even in complex biological matrices. This capability is particularly valuable when studying the disposition of fluoxetine, which is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution with an elimination half-life of approximately 1 to 4 days .
Metabolic Profiling
The carbon-deuterium bond is stronger than the corresponding carbon-hydrogen bond, which can lead to subtle but measurable differences in metabolic rates at the deuterated positions. This property makes (±)-Fluoxetine-d5 Oxalate (phenyl-d5) particularly valuable for investigating metabolic pathways of fluoxetine .
Stable heavy isotopes like deuterium have gained significant attention in pharmaceutical research due to their potential to affect the pharmacokinetic and metabolic profiles of drugs. By comparing the metabolism of deuterated and non-deuterated fluoxetine, researchers can gain insights into specific metabolic pathways and potential rate-limiting steps in drug clearance .
Analytical Standard Applications
Impact of Deuteration on Pharmacological Properties
Kinetic Isotope Effects
The substitution of hydrogen with deuterium can potentially produce kinetic isotope effects that influence reaction rates in biological systems. These effects arise because the carbon-deuterium bond requires more energy to break than the corresponding carbon-hydrogen bond. In pharmaceutical compounds, this can translate to increased metabolic stability at deuterated positions .
Research into deuterated pharmaceuticals has demonstrated that strategic deuteration can sometimes extend a drug's half-life or alter its metabolic profile without compromising therapeutic efficacy. This principle has led to growing interest in deuterated drugs as potential therapeutic agents with improved pharmacokinetic properties .
Synthesis and Production Considerations
Isotopic Labeling Techniques
The production of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) requires sophisticated isotopic labeling techniques to ensure high deuterium incorporation specifically in the phenyl ring. While detailed synthetic routes are proprietary to manufacturers, the process generally involves selective deuteration of precursor compounds under carefully controlled conditions to achieve the desired pattern of isotopic substitution .
Quality control measures for these compounds typically include nuclear magnetic resonance spectroscopy and mass spectrometry to confirm both the position and extent of deuteration. Commercial preparations aim for deuterium incorporation of 99 atom % or higher to provide the clearest possible analytical signal when used in research applications .
Current Research and Future Directions
Emerging Applications
The application of deuterated compounds like (±)-Fluoxetine-d5 Oxalate (phenyl-d5) continues to expand in pharmaceutical research. Recent developments include:
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Integration with advanced mass spectrometry techniques for improved sensitivity and specificity in biological sample analysis
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Application in microdosing studies to understand human pharmacokinetics at sub-therapeutic doses
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Use in comparative metabolism studies across different patient populations to identify variations in drug processing
These applications leverage the unique properties of deuterated compounds to generate more precise data about drug behavior in biological systems .
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